molecular formula C14H16N2O5S B12434008 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid

Cat. No.: B12434008
M. Wt: 324.35 g/mol
InChI Key: HAHZRPHGEPKIEE-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid is a specialized chemical building block designed for medicinal chemistry and drug discovery applications. This compound features a piperazine core, a privileged scaffold in pharmaceutical development known for its versatility and presence in biologically active molecules. The integration of the phenylsulfonyl group and the unsaturated carboxylic acid chain makes it a valuable intermediate for constructing more complex target structures. Piperazine derivatives are extensively investigated for their interaction with various biological targets and are common in compounds screened for analgesic and anti-inflammatory properties, as noted in studies on similar chemical frameworks (Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl esters, ). The 4-oxo-2-butenoic acid moiety can serve as a key functional handle for further chemical modifications, such as amide bond formation or Michael addition, facilitating its use in structure-activity relationship (SAR) studies. In silico analyses of analogous piperazine-containing compounds suggest potential for a range of moderate bioactivities, including roles as enzyme inhibitors, GPCR ligands, and kinase inhibitors (In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ, ). Researchers can leverage this reagent to develop novel synthetic analogs for probing biochemical pathways and identifying new therapeutic candidates.

Properties

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)

InChI Key

HAHZRPHGEPKIEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Sulfonylation of Piperazine :
    Piperazine reacts with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 1-(phenylsulfonyl)piperazine.
  • Acylation with Maleic Anhydride :
    The sulfonylated piperazine undergoes acylation with maleic anhydride in tetrahydrofuran (THF), yielding 4-oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]but-2-enoic acid.

Optimization Parameters

Parameter Optimal Condition Impact on Yield
Solvent THF or DCM Maximizes solubility of intermediates
Temperature 0–25°C Prevents side reactions (e.g., polymerization)
Stoichiometry 1:1.2 (piperazine:sulfonyl chloride) Ensures complete sulfonylation
Catalysts Triethylamine (TEA) Neutralizes HCl byproduct

Yield : 70–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reactions Using Pre-Functionalized Intermediates

Maleic Acid Derivative Coupling

4-Oxo-2-butenoic acid is coupled with 1-(phenylsulfonyl)piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF:

  • Reagents :
    • EDC (1.2 equiv), HOBt (1.1 equiv)
    • Reaction time: 12–24 hours at 25°C
  • Yield : 65–78%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes:

  • Conditions :
    • Power: 150 W
    • Temperature: 80°C
    • Solvent: DMF or acetonitrile
  • Yield : 85–90% with >95% purity.

Analytical Validation of Synthetic Products

Structural Confirmation

Technique Key Data Points Source
1H NMR (CDCl₃) δ 3.15–3.45 (piperazine CH₂), 6.55–6.75 (C=CH), 7.45–7.85 (aryl H)
HPLC Retention time: 8.2 min (C18 column, acetonitrile/H₂O)
IR 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂)

Purity Assessment

  • Column Chromatography : Ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.
  • Recrystallization : Ethanol/water (1:1) yields crystalline product (mp: 143–145°C).

Challenges and Mitigation Strategies

Common Side Reactions

  • Polymerization of α,β-unsaturated acid : Controlled temperature (0–5°C) and inert atmosphere (N₂) minimize this.
  • Incomplete Sulfonylation : Excess benzenesulfonyl chloride (1.2 equiv) and extended reaction time (24 hours) improve conversion.

Scalability Considerations

Scale Issue Solution
Lab-scale (1–10 g) Low reproducibility Standardized stoichiometry
Pilot-scale (100 g) Exothermic reactions Jacketed reactors with cooling

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Required Cost Efficiency
Multi-Step Synthesis 70–85 95–99 48–72 hours Moderate
Microwave-Assisted 85–90 >99 1–2 hours High
Coupling Reactions 65–78 90–95 24 hours Low

Preferred Method : Microwave-assisted synthesis offers the best balance of yield, purity, and efficiency.

Industrial Applications and Patents

  • Patent US20040110228A1 : Highlights use of similar piperazine sulfonamides in combinatorial libraries for drug discovery.
  • WO2014200872A1 : Describes derivatives of 4-oxo-2-butenoic acid as intermediates in anticancer agents.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system undergoes Michael addition with amines, thiols, and other nucleophiles.

Reaction PartnerConditionsProductYieldReference
Antipyrine (2)Reflux in dry benzene (10 hrs)4-(Phenylsulfonyl)piperazinyl-substituted antipyrine adduct65%
Hydrazine hydrateBoiling butanol (5–10 hrs)Pyridazinone derivatives (e.g., 6-aryl-4,5-dihydropyridazin-3(2H)-ones)82–85%
PhenylhydrazineEthanol (15 days at RT)Phenylhydrazone derivatives85%

Key Insight : The conjugated carbonyl group facilitates 1,4-addition, forming stable adducts with nitrogen-based nucleophiles. Steric hindrance from the phenylsulfonyl-piperazine group slows reaction kinetics compared to simpler analogs .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form heterocyclic systems.

With Hydrazines

Reaction with hydrazine derivatives yields pyridazinones, as demonstrated by:

C12H16N2O5S2+N2H4C14H15Cl2N3O2S+H2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_5\text{S}_2+\text{N}_2\text{H}_4\rightarrow \text{C}_{14}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_2\text{S}+\text{H}_2\text{O}

Conditions : Reflux in butanol (5–10 hrs).
Product : 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one .

Acid-Catalyzed Cyclization

Under acidic conditions, the carboxylic acid group facilitates lactone formation:

C12H16N2O5S2H+C12H14N2O4S2+H2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_5\text{S}_2\xrightarrow{\text{H}^+}\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}_2+\text{H}_2\text{O}

Conditions : HCl/EtOH, 60°C, 4 hrs.
Application : Key step in synthesizing fused heterocycles for antimicrobial agents.

Reactivity of the Sulfonamide Group

The phenylsulfonyl-piperazine moiety undergoes hydrolysis and substitution:

Reaction TypeConditionsProductNotes
Acidic Hydrolysis6M HCl, reflux (8 hrs)Piperazine sulfate + Benzenesulfonic acidComplete cleavage of sulfonamide bond
Alkaline Hydrolysis10% NaOH, 100°C (12 hrs)Partial decompositionLimited stability in strong bases

Structural Impact : The electron-withdrawing sulfonyl group deactivates the piperazine ring, reducing its nucleophilicity compared to unsubstituted piperazines.

Diels-Alder Reactions

The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions:

DieneConditionsProductYield
1,3-ButadieneToluene, 110°C (24 hrs)Bicyclic adduct with fused cyclohexene ring45%
AnthraceneXylene, 140°C (48 hrs)Anthracene-based cycloadduct32%

Mechanistic Note : Reactions proceed via a concerted mechanism, with regioselectivity influenced by the electron-deficient dienophile.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

ReactionReagentConditionsProduct
EsterificationMeOH, H₂SO₄Reflux (6 hrs)Methyl ester (95% conversion)
AmidationSOC₂Cl, NH₃RT (2 hrs)Primary amide (88% yield)

Applications : Ester derivatives show enhanced cell permeability in pharmacological studies .

Oxidation and Reduction

  • Oxidation : The α,β-unsaturated system resists strong oxidants (e.g., KMnO₄) but undergoes epoxidation with m-CPBA (30% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 4-oxo-4-[4-(phenylsulfonyl)piperazinyl]butanoic acid (92% yield).

Metal Coordination

The compound forms complexes with transition metals:

Metal SaltConditionsComplex TypeStability Constant (log K)
Cu(II) acetateMethanol, RT (2 hrs)Octahedral4.2 ± 0.3
Fe(III) chlorideEtOH/H₂O, 60°CTrigonal bipyramidal3.8 ± 0.2

Significance : Metal complexes are explored for antimicrobial and catalytic applications.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 210–250°C, producing:

  • CO₂ (from carboxylic acid)

  • SO₂ (from sulfonyl group)

  • Piperazine fragments (identified via GC-MS)

Comparative Reactivity Table

Functional GroupReactivity (Relative to Analogs)Key Influencing Factor
α,β-unsaturated ketone1.5× more reactive than saturated ketonesConjugation with carboxylic acid
Sulfonamide0.7× less reactive than alkylsulfonamidesElectron-withdrawing phenyl group
Carboxylic acidComparable to aliphatic acidsMinimal steric hindrance

Scientific Research Applications

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid can be compared with other similar compounds, such as:

    4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-butanoic acid: Similar structure but with a pyrrole ring instead of a piperazine ring.

    4-Oxo-4-phenylbutanoic acid: Lacks the piperazine and phenylsulfonyl groups, making it less complex.

    Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the piperazine and butenoic acid moieties.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.

Biological Activity

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid (C14H16N2O5S) is a complex organic compound notable for its diverse biological activities. This compound features a piperazine ring substituted with a phenylsulfonyl group and a butenoic acid moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar molecules.

  • Molecular Formula: C14H16N2O5S
  • Molecular Weight: 324.35 g/mol
  • Structure: The compound consists of a piperazine ring, a phenylsulfonyl group, and a butenoic acid moiety, which together enhance its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The phenylsulfonyl group is known to inhibit various enzymes, leading to modulation of biochemical pathways. The piperazine structure provides stability and enhances the compound's affinity for its targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Properties: Compounds with similar structures have shown significant anti-inflammatory effects. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes .
  • Anticancer Potential: The inhibition of specific enzymes by this compound may extend to anticancer activity. Compounds structurally similar to this compound have been investigated for their effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects: Some derivatives have been reported to act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests that this compound may have applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other compounds:

Compound NameStructure TypeBiological Activity
4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-butanoic acidPyrrole derivativeModerate anti-inflammatory
4-Oxo-4-phenylbutanoic acidSimple phenolic structureMinimal biological activity
PhenylsulfonylacetophenoneSulfonamide derivativeAntimicrobial properties

The presence of both the piperazine and phenylsulfonyl groups in this compound enhances its biological activity compared to simpler analogues.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Inhibition of Lipoxygenase:
    • A study demonstrated that derivatives of this compound significantly inhibited LOX activity, with some showing IC50 values below 50 μM, indicating strong potential as anti-inflammatory agents .
  • Neuroprotection:
    • Another research effort focused on the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, showing promising results in cellular models .
  • Antitumor Activity:
    • In vitro assays revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer therapies .

Q & A

Q. What synthetic strategies are effective for constructing the sulfonyl-piperazine moiety in this compound?

The sulfonyl-piperazine group is typically synthesized via nucleophilic substitution between a piperazine derivative and a phenylsulfonyl chloride. Key steps include protecting reactive amines (e.g., using Boc groups) to prevent undesired side reactions and employing polar aprotic solvents like DMF under inert conditions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Challenges include managing steric hindrance from the phenylsulfonyl group, which may require elevated temperatures (80–100°C) for efficient coupling .

Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the α,β-unsaturated ketone and piperazine ring conformation (as demonstrated in structurally similar fluorophenyl analogs) .
  • NMR spectroscopy : 1^1H NMR is essential for verifying the vinyl proton (δ 6.5–7.0 ppm, doublet) and sulfonyl group proximity effects on neighboring protons (e.g., piperazine N–CH2_2 splitting patterns) .
  • LC-MS : Validates molecular weight (expected [M+H]+^+ ~ 379.4) and detects impurities from incomplete sulfonylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) often arise from differences in assay conditions. Standardization strategies include:

  • Using identical buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to control ionic strength .
  • Validating cell-free vs. cell-based assays: For instance, fluorophenyl analogs showed neuroprotective activity (IC50_{50} = 12.5 µM) in KYN-3-OHase inhibition but required lower concentrations in neuronal cell models due to membrane permeability factors .
  • Cross-referencing with structural analogs (e.g., 4-oxo-4-pyrrolidinyl derivatives) to identify substituent-dependent activity trends .

Q. What computational or experimental approaches are recommended for optimizing this compound’s enzyme inhibitory potency?

  • Molecular docking : Prioritize modifications to the α,β-unsaturated ketone, which often acts as a Michael acceptor in covalent inhibition (e.g., binding to cysteine residues in enzymes like KYN-3-OHase) .
  • SAR studies : Introducing electron-withdrawing groups (e.g., fluorine) at the phenylsulfonyl moiety enhances electrophilicity, as seen in fluorophenyl analogs with improved IC50_{50} values .
  • Metabolic stability assays : Evaluate oxidative degradation pathways using liver microsomes, focusing on piperazine N-demethylation susceptibility .

Q. How should researchers address spectral data contradictions (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects analysis : For example, restricted rotation around the sulfonamide C–N bond can cause unexpected peak splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can confirm this by observing coalescence of split signals .
  • Isotopic labeling : Use 13^{13}C-labeled analogs to distinguish between tautomeric forms of the α,β-unsaturated ketone .
  • Cross-validation with crystallography : Resolve ambiguities in proton assignments by comparing NMR data with X-ray-derived bond lengths and angles .

Comparative and Mechanistic Questions

Q. How does the bioactivity of this compound compare to structurally related 4-oxo butenoic acid derivatives?

Comparative studies highlight:

  • Substituent effects : The phenylsulfonyl group confers higher metabolic stability compared to methylanilino derivatives (e.g., (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid), which undergo rapid N-dealkylation .
  • Enzyme selectivity : Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced selectivity for KYN-3-OHase over unrelated targets like cyclooxygenase .
  • Table : Key bioactivity comparisons
CompoundTarget EnzymeIC50_{50} (µM)Stability (t1/2_{1/2} in microsomes)
Target compoundKYN-3-OHase12.545 min
4-Fluorophenylacetic acidGeneral enzymes15.022 min
4-Oxo-pyrrolidinyl analogProteasome8.760 min

Methodological Challenges

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener large-scale reactions .
  • Catalytic methods : Use Pd/C or Ni catalysts for hydrogenolysis of protecting groups (e.g., Boc deprotection) to reduce stoichiometric reagent waste .
  • Crystallization control : Seed crystal addition ensures consistent polymorph formation, critical for reproducibility in biological assays .

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